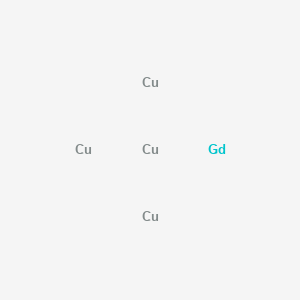
Copper--gadolinium (4/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–gadolinium (4/1) is a compound formed by the combination of copper and gadolinium in a 4:1 ratio This compound is part of the broader category of copper-gadolinium alloys, which are known for their unique magnetic and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper–gadolinium (4/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct combination of copper and gadolinium metals at high temperatures. The metals are typically melted together in a controlled atmosphere to prevent oxidation. The reaction is carried out in a furnace at temperatures ranging from 800°C to 1000°C. The resulting alloy is then cooled slowly to ensure the formation of a homogeneous compound.
Industrial Production Methods
In industrial settings, the production of copper–gadolinium (4/1) often involves the use of induction melting or arc melting techniques. These methods allow for precise control over the temperature and atmosphere, ensuring high purity and consistency in the final product. The alloy can also be produced using powder metallurgy, where copper and gadolinium powders are mixed and then sintered at high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
Copper–gadolinium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Gadolinium, being a strong reducing agent, can reduce oxides of several metals into their elemental forms. The compound also reacts with water, forming gadolinium hydroxide and releasing hydrogen gas.
Common Reagents and Conditions
Oxidation: Copper–gadolinium (4/1) can be oxidized in the presence of oxygen at elevated temperatures, forming copper oxide and gadolinium oxide.
Reduction: The compound can reduce metal oxides in the presence of hydrogen or carbon monoxide, forming elemental metals and water or carbon dioxide.
Substitution: Copper–gadolinium (4/1) can undergo substitution reactions with halogens, forming copper halides and gadolinium halides.
Major Products Formed
Oxidation: Copper oxide (CuO) and gadolinium oxide (Gd2O3)
Reduction: Elemental metals (e.g., iron, nickel) and water (H2O) or carbon dioxide (CO2)
Substitution: Copper halides (e.g., CuCl2) and gadolinium halides (e.g., GdCl3)
Wissenschaftliche Forschungsanwendungen
Copper–gadolinium (4/1) has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with specific magnetic and electronic properties. It is particularly useful in the study of magnetic refrigeration and spintronics.
Electronics: Copper–gadolinium (4/1) is used in the fabrication of electronic components, such as sensors and transistors, due to its excellent conductivity and magnetic properties.
Medical Imaging: Gadolinium-based compounds are widely used as contrast agents in magnetic resonance imaging (MRI). Copper–gadolinium (4/1) can potentially enhance the contrast and resolution of MRI images.
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its high reactivity and stability.
Wirkmechanismus
The mechanism of action of copper–gadolinium (4/1) is primarily based on the unique properties of gadolinium and copper. Gadolinium has seven unpaired electrons, making it highly paramagnetic. This property is exploited in MRI contrast agents, where gadolinium shortens the spin-lattice relaxation time (T1) of protons in tissues, enhancing the contrast of the images. Copper, on the other hand, provides excellent electrical conductivity and stability, making the compound suitable for electronic applications. The combination of these properties allows copper–gadolinium (4/1) to interact with various molecular targets and pathways, including magnetic and electronic systems.
Vergleich Mit ähnlichen Verbindungen
Copper–gadolinium (4/1) can be compared with other copper-gadolinium alloys and gadolinium-based compounds. Some similar compounds include:
Copper–gadolinium (7/1): This compound has a higher copper content and exhibits different magnetic and electronic properties compared to copper–gadolinium (4/1).
Gadolinium oxide (Gd2O3): A common gadolinium-based compound used in various applications, including catalysis and medical imaging.
Copper oxide (CuO): A copper-based compound with applications in catalysis and electronics.
Uniqueness
Copper–gadolinium (4/1) is unique due to its specific ratio of copper to gadolinium, which results in distinct magnetic and electronic properties. This compound offers a balance between the high conductivity of copper and the strong paramagnetic properties of gadolinium, making it suitable for a wide range of applications in materials science, electronics, and medical imaging.
Eigenschaften
CAS-Nummer |
55352-85-7 |
|---|---|
Molekularformel |
Cu4Gd |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
copper;gadolinium |
InChI |
InChI=1S/4Cu.Gd |
InChI-Schlüssel |
BZFPPPDJQLNUIY-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
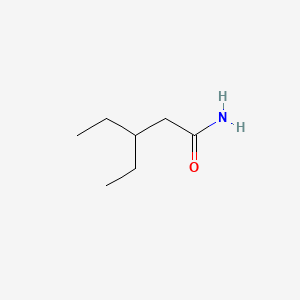
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
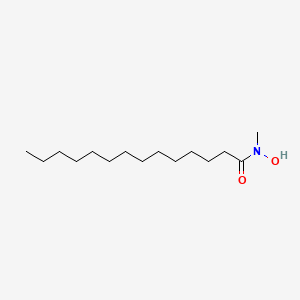
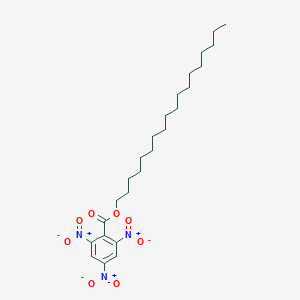
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
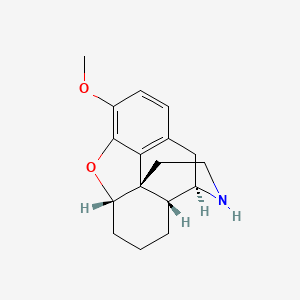



![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)

![N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine](/img/structure/B14639389.png)
